1-Piperazin-1-yl-3-p-tolyloxy-propan-2-ol
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Overview
Description
“1-Piperazin-1-yl-3-p-tolyloxy-propan-2-ol” is a chemical compound with the CAS Number: 883546-08-5 . It has a molecular weight of 250.34 and its IUPAC name is 1-(4-methylphenoxy)-3-(1-piperazinyl)-2-propanol .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C14H22N2O2/c1-12-2-4-14(5-3-12)18-11-13(17)10-16-8-6-15-7-9-16/h2-5,13,15,17H,6-11H2,1H3 . This code provides a unique representation of the molecule’s structure.
Physical And Chemical Properties Analysis
The molecular formula of “this compound” is C14H22N2O2 . Its molecular weight is 250.34 .
Scientific Research Applications
Therapeutic Applications of Piperazine Derivatives
Piperazine derivatives have been explored for their vast therapeutic potential across several domains. These compounds have been incorporated into the design of drugs with antipsychotic, antihistamine, antidepressant, anticancer, antiviral, and anti-inflammatory properties, among others. The modification of the piperazine nucleus significantly impacts the medicinal potential of the resultant molecules, indicating the role of structural variations in achieving desired pharmacokinetic and pharmacodynamic profiles (Rathi, Syed, Shin, & Patel, 2016).
Antimycobacterial Activity
Piperazine and its analogues have shown promising results against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. The review covering five decades of research emphasizes the design, rationale, and structure-activity relationship (SAR) of potent piperazine-based anti-TB molecules, suggesting a critical role for piperazine in developing safer, selective, and cost-effective antimycobacterial agents (Girase, Dhawan, Kumar, Shinde, Palkar, & Karpoormath, 2020).
Piperazine in Drug Metabolism
The metabolism and disposition of arylpiperazine derivatives, especially in the context of their N-dealkylation pathways, have been studied to understand the variety of effects these metabolites induce. This research is crucial for drugs used in treating depression, psychosis, or anxiety, providing insights into the systemic metabolism of these compounds and the pharmacological actions of their metabolites (Caccia, 2007).
Bioactivity and Pharmaceutical Applications
Piperazine and morpholine analogues display a broad spectrum of pharmacological activities, underscoring the continuous development of new synthetic methods for their derivatives. This review showcases current trends in the synthesis of piperazine and morpholine analogues and their potent pharmacophoric activities, highlighting their importance in medicinal chemistry (Mohammed, Begum, Zabiulla, & Khanum, 2015).
Mechanism of Action
Target of Action
The primary targets of 1-Piperazin-1-yl-3-p-tolyloxy-propan-2-ol are serotonin, norepinephrine, and dopamine transporters (SERT, NET, and DAT, respectively) . These transporters play a crucial role in the regulation of neurotransmitter levels in the synaptic cleft, thereby modulating neuronal signaling.
Mode of Action
This compound acts as a triple reuptake inhibitor . It binds to SERT, NET, and DAT, inhibiting the reuptake of serotonin, norepinephrine, and dopamine, respectively. This results in an increased concentration of these neurotransmitters in the synaptic cleft, enhancing neurotransmission .
Biochemical Pathways
The compound’s action on SERT, NET, and DAT affects the serotoninergic, noradrenergic, and dopaminergic pathways . The increased levels of serotonin, norepinephrine, and dopamine in the synaptic cleft can lead to downstream effects such as mood elevation, increased alertness, and enhanced cognitive function .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve enhanced neurotransmission due to increased levels of serotonin, norepinephrine, and dopamine in the synaptic cleft . This can lead to physiological effects such as mood elevation, increased alertness, and enhanced cognitive function .
Safety and Hazards
properties
IUPAC Name |
1-(4-methylphenoxy)-3-piperazin-1-ylpropan-2-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2/c1-12-2-4-14(5-3-12)18-11-13(17)10-16-8-6-15-7-9-16/h2-5,13,15,17H,6-11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVLAXWBXNMSNFV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(CN2CCNCC2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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